Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate
CAS No.: 1845713-79-2
Cat. No.: VC6265893
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1845713-79-2 |
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Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.31 |
IUPAC Name | ethyl 1-butylbenzimidazole-5-carboxylate |
Standard InChI | InChI=1S/C14H18N2O2/c1-3-5-8-16-10-15-12-9-11(6-7-13(12)16)14(17)18-4-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Standard InChI Key | ZPRNYXHAECWWEB-UHFFFAOYSA-N |
SMILES | CCCCN1C=NC2=C1C=CC(=C2)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The compound’s systematic IUPAC name, ethyl 1-butyl-1H-benzo[d]imidazole-5-carboxylate, reflects its substitution pattern:
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A butyl group (-C₄H₉) at the N1 position of the benzimidazole core.
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An ethyl ester (-COOCH₂CH₃) at the C5 position of the benzene ring .
The benzimidazole scaffold consists of a six-membered benzene ring fused to a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3. The butyl chain introduces hydrophobicity, while the ester group enhances reactivity toward nucleophilic agents.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate is typically synthesized via cyclocondensation reactions involving o-phenylenediamine derivatives and carboxylic acid precursors. A plausible pathway involves:
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Alkylation of o-Phenylenediamine: Reaction with 1-bromobutane to introduce the butyl group at the N1 position.
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Esterification: Treatment with ethyl chloroformate or transesterification to install the carboxylate ester at C5.
Alternative methods may employ microwave-assisted synthesis to enhance reaction efficiency, though specific protocols for this compound remain undocumented in publicly available literature.
Reaction Conditions
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Temperature: 80–120°C for alkylation steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) for cyclization .
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Physical and Chemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) for the ester and N-H stretch (~3400 cm⁻¹) for the imidazole ring .
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NMR: The ethyl ester group would appear as a quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm) in -NMR, while the butyl chain shows resonances at δ 0.9–1.6 ppm .
Reactivity and Functionalization
Key Reactions
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.
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N-Alkylation: The N3 position of the imidazole ring may undergo alkylation with electrophilic reagents.
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Electrophilic Substitution: The benzene ring can undergo nitration or sulfonation at electron-rich positions .
Applications and Biological Activity
Material Science
The planar benzimidazole core facilitates π-π stacking, making it suitable for organic semiconductors or coordination polymers when complexed with metal ions .
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